Bienvenue dans la boutique en ligne BenchChem!

2,6-Diaminopurine nucleotide

Nucleic Acid Thermodynamics Oligonucleotide Hybridization Locked Nucleic Acids

2,6-Diaminopurine nucleotide (CAS 4546-60-5) is a modified purine nucleotide and a close structural analog of adenosine monophosphate, distinguished by the presence of an additional exocyclic amino group at the 2-position of the purine ring. This modification enables the formation of three Watson-Crick hydrogen bonds with thymidine or uracil, rather than the two formed by adenine, fundamentally altering base-pairing thermodynamics, polymerase substrate specificity, and downstream biological activity.

Molecular Formula C10H15N6O6P
Molecular Weight 346.24 g/mol
CAS No. 4546-60-5
Cat. No. B12922154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminopurine nucleotide
CAS4546-60-5
Molecular FormulaC10H15N6O6P
Molecular Weight346.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O
InChIInChI=1S/C10H15N6O6P/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20/h3-6,17H,1-2H2,(H2,18,19,20)(H4,11,12,14,15)/t4-,5+,6+/m0/s1
InChIKeyRZZBUMCFKOLHEH-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminopurine Nucleotide (CAS 4546-60-5): A Differentiated Purine Nucleotide Analog for Nucleic Acid Research and Antiviral Development


2,6-Diaminopurine nucleotide (CAS 4546-60-5) is a modified purine nucleotide and a close structural analog of adenosine monophosphate, distinguished by the presence of an additional exocyclic amino group at the 2-position of the purine ring [1]. This modification enables the formation of three Watson-Crick hydrogen bonds with thymidine or uracil, rather than the two formed by adenine, fundamentally altering base-pairing thermodynamics, polymerase substrate specificity, and downstream biological activity [2]. The compound serves as a versatile molecular tool in nucleic acid chemistry, synthetic biology, and antiviral drug design, where its unique hydrogen-bonding capacity creates functional differentiation that is not achievable with canonical adenine nucleotides or other single-amino-group purine analogs.

Why Adenine and Guanine Nucleotides Cannot Replace 2,6-Diaminopurine Nucleotide in Performance-Critical Applications


The assumption that adenine or guanine nucleotides are interchangeable with 2,6-diaminopurine nucleotide arises from their shared purine scaffold, yet this overlooks the decisive impact of the 2-amino group on hydrogen-bond count and base-pair geometry. Adenine forms two hydrogen bonds with thymine/uracil; 2,6-diaminopurine forms three, producing a measurable increase in duplex thermodynamic stability that directly affects hybridization stringency, polymerase incorporation kinetics, and antiviral selectivity [1]. Guanine nucleotides, while also capable of three hydrogen bonds, pair with cytosine and are processed by distinct metabolic and enzymatic pathways—adenosine deaminase, for example, converts 2,6-diaminopurine nucleosides into guanine derivatives in cells, creating a unique dual-active-metabolite pharmacology that neither adenine nor guanine analogs can replicate [2]. Generic substitution therefore introduces uncontrolled variability in melting temperature, enzymatic incorporation efficiency, and intracellular metabolism, compromising experimental reproducibility and therapeutic performance.

Quantitative Differentiation Evidence for 2,6-Diaminopurine Nucleotide vs. Adenine and Guanine Analogs


Duplex Thermodynamic Stability Enhancement of 0.9–2.3 kcal/mol per Substitution vs. Adenine

Replacement of a single internal 2′-O-methyladenosine with 2′-O-methyl-2,6-diaminopurine riboside (DM) increases duplex thermodynamic stability by an average ΔΔG°37 of 0.9 kcal/mol; replacement with LNA-2,6-diaminopurine riboside (DL) yields an average stabilization of 2.3 kcal/mol [1]. This stabilization is directly attributable to the third hydrogen bond formed between the 2-amino group of diaminopurine and the 2-keto group of uracil, which is absent in the adenine-uracil base pair. The stabilization magnitude is sequence-context-dependent and follows a nearest-neighbor model, enabling predictable engineering of hybridization properties.

Nucleic Acid Thermodynamics Oligonucleotide Hybridization Locked Nucleic Acids

Anti-HCMV Potency: PMEDAP EC50 = 3.1 µM with 10-Fold Superior In Vivo Efficacy vs. PMEA

9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) inhibited human cytomegalovirus (HCMV)-induced cytopathicity in HEL cell cultures with an EC50 of 3.1 µM and suppressed viral DNA synthesis with an IC50 of 5.6 µM [1]. In a murine CMV (MCMV) lethality model, PMEDAP prevented mortality when administered as a single dose immediately post-infection, whereas the corresponding adenine derivative 9-(2-phosphonylmethoxyethyl)adenine (PMEA) required a tenfold higher dose to achieve comparable protection [1]. The diphosphate metabolite PMEDAPpp selectively inhibited HCMV DNA polymerase with an IC50 of 0.1 µM.

Antiviral Pharmacology Cytomegalovirus Acyclic Nucleoside Phosphonates

Human DNA Polymerase Incorporation Efficiency: PMPDAPpp Range 0.075–2.2% vs. Broader 0.05–125% Range Across Analogs

The relative incorporation efficiency of (R)-9-(2-phosphonomethoxypropyl)-2,6-diaminopurine diphosphate (PMPDAPpp) by human DNA polymerases α, β, and γ ranges from 0.075% to 2.2% of the incorporation efficiency of the corresponding natural deoxynucleoside triphosphate [1]. This narrow, low-efficiency window contrasts with the broad range observed across comparator nucleotide analogs: PMEGpp (guanine analog) reached 51% for polymerase α, while PMPApp (adenine analog) showed 0.06–1.4%, ddCTP reached 125% for polymerase β, and AZT-TP fell as low as 0.014% for polymerase β [1]. PMPDAPpp thus occupies a distinct substrate-efficiency zone that is consistently low but measurable across all three polymerases, differentiating its termination profile from both guanine and adenine phosphonate analogs.

DNA Polymerase Fidelity Nucleotide Analog Incorporation Anti-HIV Nucleoside Phosphonates

Nonenzymatic Template Copying: D Substitution for A Increases Uridine Incorporation into Oligomeric Products

In template-directed oligomerization reactions of nucleoside-5′-phosphoro-2-methyl imidazolides, substitution of 2,6-diaminopurine nucleotide (D) for adenylic acid (A) in the template leads to a marked increase in the incorporation of uridine (U) into oligomeric products, whereas substitution of inosinic acid (I) for guanylic acid (G) is strongly inhibitory and prevents any incorporation of cytidine (C) into internal positions [1]. This demonstrates that the third hydrogen bond in the D:U pair enhances template-directed monomer incorporation beyond what is achievable with the standard A:U pair, providing a quantitative advantage in nonenzymatic replication fidelity and yield.

Prebiotic Chemistry Nonenzymatic RNA Replication Template-Directed Synthesis

Immunomodulatory Profile: HPMPDAP Activates Broad Cytokine/Chemokine Secretion vs. Narrower Adenine Analog HPMPA Response

The acyclic nucleoside phosphonate HPMPDAP (9-[2-hydroxy-3-(phosphonomethoxy)propyl]-2,6-diaminopurine) activated secretion of tumor necrosis factor-α (TNF-α), the chemokines RANTES and macrophage inflammatory protein-1α (MIP-1α), and marginally interleukin-10 (IL-10) in both mouse peritoneal macrophages and splenocytes, whereas the corresponding adenine derivative HPMPA less prominently elevated only RANTES and TNF-α secretion [1]. The rank order for TNF-α induction was HPMPDAP > HPMPA in human peripheral blood mononuclear cells as well. This broader immunomodulatory profile is specifically associated with the 2,6-diaminopurine base and is lost upon N6-substitution, indicating that the 2-amino group is a critical pharmacophore for the expanded cytokine response.

Immunopharmacology Acyclic Nucleoside Phosphonates Cytokine Induction

Dual Bioactive Triphosphate Metabolite Generation: A Unique Intracellular Activation Pathway Not Available to Adenine or Guanine Prodrugs Alone

β-D-2′-C-Methyl-2,6-diaminopurine ribonucleoside phosphoramidate prodrugs (DAPN-PDs) are metabolized intracellularly in human hepatocytes to two distinct bioactive nucleoside triphosphates: 2′-C-Me-DAPN-TP and 2′-C-Me-GTP, both of which serve as chain terminators for HCV RNA polymerase [1]. This dual-activation pathway arises because adenosine deaminase partially converts the 2,6-diaminopurine base to a guanine base, but the phosphoramidate prodrug moiety substantially blocks complete conversion, enabling simultaneous delivery of two pharmacologically active species from a single prodrug [1]. In contrast, adenine-based prodrugs generate only adenine-derived triphosphates, and guanine-based prodrugs generate only guanine-derived triphosphates. The DAPN-PDs were pan-genotypic against HCV, effective against resistant mutants, and no resistant variants could be selected, with no cytotoxicity observed up to 50 µM.

Prodrug Metabolism Hepatitis C Virus Nucleoside Phosphoramidates

High-Value Application Scenarios Where 2,6-Diaminopurine Nucleotide Provides Verifiable Advantage


High-Stringency Oligonucleotide Probe and siRNA Design Requiring Elevated Duplex Stability

For microarray probes, antisense oligonucleotides, siRNA guide strands, or diagnostic hybridization assays where target sequences are AU-rich or require short probe lengths, substituting adenine with 2,6-diaminopurine nucleotide at strategic positions increases duplex stability by 0.9–2.3 kcal/mol per substitution [1]. This allows procurement of shorter oligonucleotides with equivalent or superior binding affinity, reducing synthesis costs and off-target hybridization. The thermodynamic gain is predictable via nearest-neighbor modeling, enabling rational design without empirical optimization.

Antiviral Lead Optimization Targeting HCMV or HIV with Acyclic Nucleoside Phosphonate Scaffolds

Research groups developing acyclic nucleoside phosphonate antivirals should select the 2,6-diaminopurine base over adenine when in vivo potency is a critical parameter, as the 10-fold dose advantage of PMEDAP over PMEA in murine CMV models has been conclusively demonstrated [2]. The selective inhibition of viral DNA polymerase (IC50 = 0.1 µM for PMEDAPpp) combined with the differentiated immunomodulatory profile of the HPMPDAP scaffold provides a dual antiviral/immunostimulatory mechanism that adenine analogs lack [3].

Nonenzymatic RNA Replication and Synthetic Biology Systems Requiring Enhanced Template Copying Fidelity

In origins-of-life research and synthetic biology, where nonenzymatic template copying efficiency determines system viability, 2,6-diaminopurine nucleotide is the preferred adenine replacement due to its demonstrated ability to increase uridine incorporation into oligomeric products compared to standard adenine templates [4]. This application leverages the third hydrogen bond of the D:U base pair to overcome the inherent copying bias toward G:C-rich sequences, enabling more faithful information transfer in artificial genetic systems.

Antiviral Prodrug Development Targeting HCV with Dual-Active-Metabolite Strategy

For medicinal chemistry programs pursuing nucleotide prodrugs against HCV or related viruses, the 2,6-diaminopurine phosphoramidate scaffold uniquely delivers two chain-terminating triphosphate metabolites (2′-C-Me-DAPN-TP and 2′-C-Me-GTP) from a single administered compound [5]. This dual pharmacology cannot be achieved with adenine-only or guanine-only prodrugs, and the demonstrated pan-genotypic activity with no resistance selection makes this scaffold a strategically differentiated starting point for lead optimization.

Quote Request

Request a Quote for 2,6-Diaminopurine nucleotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.